molecular formula C8H8N4O3 B5667703 1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No. B5667703
M. Wt: 208.17 g/mol
InChI Key: GQHCAZWFYKUUEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one often involves multi-step reactions, including nitration, chlorination, N-alkylation, reduction, and condensation processes. For instance, derivatives of imidazo[4,5-b]pyridin-2-one have been synthesized through nitration, which gave their nitro derivatives, followed by alkylation, reduction, and further reaction steps to produce final compounds with varied substituents (Smolyar et al., 2007) (Smolyar et al., 2007). This illustrates the complexity and versatility of the synthetic pathways utilized for such molecules.

Molecular Structure Analysis

The structural characteristics of imidazo[4,5-c]pyridin derivatives are crucial for understanding their chemical behavior and potential applications. The molecular structure analysis, including NMR spectroscopy and X-ray crystallography, provides insights into the conformation, electronic structure, and intermolecular interactions of these compounds. Studies on related compounds have shown that the imidazole and pyridine rings can exhibit significant twisting relative to each other, affecting the overall molecular geometry and reactivity (Kubicki & Wagner, 2007).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridin derivatives participate in various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. For example, their nitro derivatives have been involved in Cu(I)-catalyzed synthesis processes and iron(III)-catalyzed cascade reactions, demonstrating the compounds' versatility in forming new chemical bonds and structures (Yan et al., 2012) (Santra et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and thermal stability, are essential for the application and handling of these compounds. The synthesis and thermal behavior studies have shown that these compounds can exhibit specific thermal decomposition temperatures, indicating their stability under certain conditions (Cong-min, 2014).

properties

IUPAC Name

1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-10-5-3-4-9-7(12(14)15)6(5)11(2)8(10)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHCAZWFYKUUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=C2)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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